Cas no 1805978-58-8 (Methyl 3-(bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-2-carboxylate)

メチル 3-(ブロモメチル)-4-シアノ-5-(ジフルオロメチル)ピリジン-2-カルボキシレートは、高度に機能化されたピリジン誘導体であり、医薬品や農薬中間体としての応用が期待される化合物です。その分子構造には反応性の高いブロモメチル基、電子求引性のシアノ基、およびジフルオロメチル基が戦略的に配置されており、多様な化学変換が可能です。特に、ブロモメチル基は求核置換反応の良い起点となり、分子骨格のさらなる修飾を容易にします。ジフルオロメチル基は代謝安定性の向上や脂溶性の調節に寄与し、生物活性化合物の設計において重要な役割を果たします。本化合物の多様な反応性と構造的特徴は、創薬化学や材料科学分野での有用性を高めています。

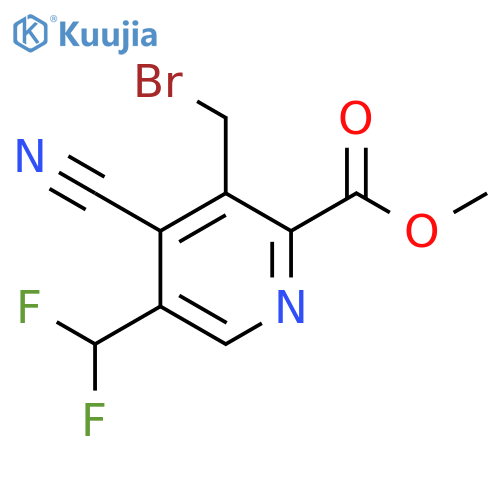

1805978-58-8 structure

商品名:Methyl 3-(bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-2-carboxylate

CAS番号:1805978-58-8

MF:C10H7BrF2N2O2

メガワット:305.075588464737

CID:4880160

Methyl 3-(bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-2-carboxylate

-

- インチ: 1S/C10H7BrF2N2O2/c1-17-10(16)8-5(2-11)6(3-14)7(4-15-8)9(12)13/h4,9H,2H2,1H3

- InChIKey: RASZYUCXSHUJJA-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(C(=O)OC)=NC=C(C(F)F)C=1C#N

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 332

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 63

Methyl 3-(bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029038308-1g |

Methyl 3-(bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-2-carboxylate |

1805978-58-8 | 95% | 1g |

$2,837.10 | 2022-04-01 | |

| Alichem | A029038308-250mg |

Methyl 3-(bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-2-carboxylate |

1805978-58-8 | 95% | 250mg |

$999.60 | 2022-04-01 | |

| Alichem | A029038308-500mg |

Methyl 3-(bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-2-carboxylate |

1805978-58-8 | 95% | 500mg |

$1,853.50 | 2022-04-01 |

Methyl 3-(bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-2-carboxylate 関連文献

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

1805978-58-8 (Methyl 3-(bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-2-carboxylate) 関連製品

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬